molecular formula C18H33NaO3 B565042 12-Ketostearic Acid Sodium Salt CAS No. 73536-57-9

12-Ketostearic Acid Sodium Salt

Cat. No.: B565042
CAS No.: 73536-57-9
M. Wt: 320.449
InChI Key: MNBVTXHXLAVTST-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of 12-Ketostearic Acid Sodium Salt is the hydrophobic regions in lipid bilayer membranes . It binds to these regions, which play a crucial role in maintaining the structural integrity of cells and regulating the movement of substances in and out of cells .

Mode of Action

this compound interacts with its targets by binding to the hydrophobic regions in lipid bilayer membranes . The terminal carboxylic acid of the compound can react with primary amine groups to form a stable amide bond . This interaction can lead to changes in the properties of the membrane, potentially affecting its function .

Pharmacokinetics

As a general principle, the choice of a particular salt formulation, such as this compound, can improve the overall therapeutic and pharmaceutical effects of an active pharmaceutical ingredient (api) .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with lipid bilayer membranes. By binding to the hydrophobic regions and forming stable amide bonds, it may alter the physical properties of the membrane, potentially affecting cellular processes such as signal transduction and substance transport .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as indicated by the recommended storage condition of -20°C . Additionally, the presence of other substances in the environment, such as primary amines, can influence its mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Ketostearic Acid Sodium Salt is typically synthesized by reacting 12-Ketostearic Acid with sodium hydroxide (NaOH) . The process involves dissolving 12-Ketostearic Acid in ethanol, followed by the addition of an appropriate amount of sodium hydroxide solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound . The final product is purified through distillation or crystallization .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and stirring speed, are optimized to maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 12-Ketostearic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 12-Ketostearic Acid Sodium Salt is unique due to the presence of a ketone group at the 12th position, which imparts distinct chemical and physical properties. This ketone group allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

sodium;12-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVTXHXLAVTST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675987
Record name Sodium 12-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-57-9
Record name Sodium 12-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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